2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride
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Overview
Description
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 3-tert-butylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: A fluorinated derivative with similar structural features but different reactivity and applications.
3-(4-Tert-butylphenyl)-2-methylpropanal: An aldehyde with a similar backbone but different functional groups and properties.
Uniqueness
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of the amine group allows for various chemical modifications and applications in different fields .
Properties
Molecular Formula |
C14H24ClN |
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Molecular Weight |
241.80 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)11-7-6-8-12(9-11)14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H |
InChI Key |
MXKZQPIPDZEBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)CN.Cl |
Origin of Product |
United States |
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